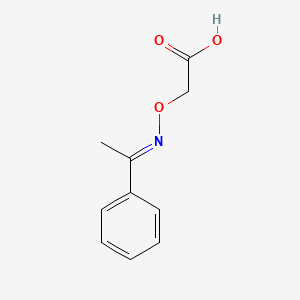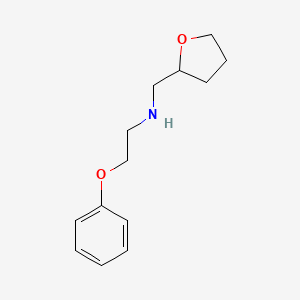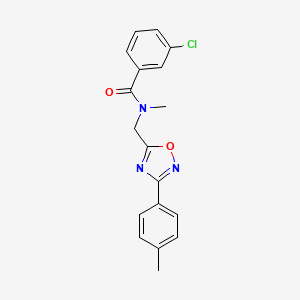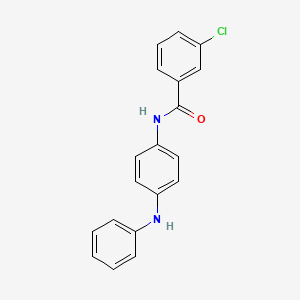
2-Chloro-5-(2,6-difluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(2,6-difluorobenzoyl)pyridine is a compound that is part of a broader class of chemicals known for their pyridine core, which is a basic structure for many biologically active molecules and materials with unique properties. The pyridine moiety is often modified with various substituents to explore different chemical and physical properties, as well as to enhance biological activity.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of imidazo[1,2-a]pyridine derivatives was achieved through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, yielding compounds with potential applications as fluorescent probes . Another example is the synthesis of a 5-aza-derivative of the 2,2-difluorobenzodioxole, specifically 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, from simple and inexpensive starting materials, which allows for further functionalization through cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, NMR, and computational methods like DFT. For example, the structure of a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids was elucidated using single-crystal X-ray diffraction, revealing a monoclinic crystallographic system with specific hydrogen bonding interactions . Similarly, the structure of 2-chloro-6-(trifluoromethyl)pyridine was characterized by FT-IR, NMR, and DFT calculations, providing insights into its vibrational frequencies, molecular electrostatic potential, and antimicrobial activities .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, often serving as intermediates for further chemical modifications. The reactivity of such compounds can be influenced by the substituents on the pyridine ring. For instance, the chlorine atom in the 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine can be utilized for further functionalization by cross-coupling reactions, which is a common strategy in medicinal chemistry to create more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and can be studied through experimental and theoretical methods. For example, the study of 2-chloro-6-(trifluoromethyl)pyridine included an investigation of its spectroscopic properties and DNA interaction, providing valuable information on its potential biological applications . The crystal structure of 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride was determined at low temperature, revealing specific features such as the formation of a system of hydrogen bonds, which can affect the compound's solubility and stability .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment .
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO/c13-10-5-4-7(6-16-10)12(17)11-8(14)2-1-3-9(11)15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWZTRFIPYEBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=CN=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B3023657.png)
![Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III)](/img/structure/B3023659.png)
![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3023660.png)

![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B3023662.png)
